Trovirdine hydrochloride

Description

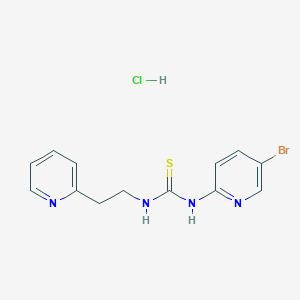

Structure

3D Structure of Parent

Properties

CAS No. |

148311-89-1 |

|---|---|

Molecular Formula |

C13H14BrClN4S |

Molecular Weight |

373.70 g/mol |

IUPAC Name |

1-(5-bromo-2-pyridinyl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride |

InChI |

InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H |

InChI Key |

IUQKLSJRANLIKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |

Appearance |

Solid powder |

Origin of Product |

United States |

Foundational & Exploratory

Trovirdine Hydrochloride: A Technical Guide to its Mechanism of Action as a Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trovirdine hydrochloride (formerly known as LY300046) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the phenethylthiazolylthiourea (PETT) class of compounds. It exhibits high specificity for the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows. While showing promise in early development, it's important to note that the clinical development of Trovirdine was discontinued.

Core Mechanism of Action

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Trovirdine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located approximately 10 Å from the catalytic site, known as the NNRTI binding pocket (NNIBP).[2] This binding event induces a conformational change in the enzyme, which distorts the positioning of the DNA polymerase active site and limits the mobility of the p66 subunit, thereby inhibiting the conversion of viral RNA into DNA.

Enzyme kinetic studies have demonstrated that the inhibition of RT by Trovirdine is non-competitive with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with regard to the primer/template complex under steady-state conditions. This indicates that Trovirdine can bind to the enzyme-primer/template complex, and its binding does not prevent the binding of dNTPs, but rather obstructs the catalytic step of nucleotide incorporation.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against HIV-1 reverse transcriptase and viral replication.

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type HIV-1

| Parameter | Value | Cell Line/Assay Conditions |

| IC50 | 7 nM (0.007 µM) | HIV-1 RT, employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate.[3] |

| EC50 | 1 - 5 nM | MT-4 cells, inhibition of wild-type HIV-1.[4] |

Table 2: In Vitro Inhibitory Activity of this compound and Analogs against NNRTI-Resistant HIV-1 Strains

| Compound | HIV-1 Strain | IC50 (nM) | EC50 (nM) |

| Trovirdine Analogs | Mutant HIV-1 RT (Ile100) | 20 - 50 | - |

| Trovirdine Analogs | Mutant HIV-1 RT (Cys181) | 4 - 10 | - |

| Trovirdine Analogs | Mutant HIV-1 (Ile100) | - | 9 - 100 |

| Trovirdine Analogs | Mutant HIV-1 (Cys181) | - | 3 - 20 |

Data for analogs are presented as a range from a study on PETT derivatives.[4]

Signaling Pathways and Molecular Interactions

The interaction of Trovirdine with HIV-1 RT is a direct enzymatic inhibition and does not involve a complex signaling pathway. The following diagram illustrates the mechanism of inhibition at the molecular level.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

HIV-1 Reverse Transcriptase Inhibition Assay (In Vitro)

This protocol is a composite based on standard methodologies for NNRTI evaluation.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Heteropolymeric template: poly(rA)-oligo(dT)12-18

-

Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP

-

Assay buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final concentration of DMSO should be less than 1%.

-

In a 96-well plate, combine the assay buffer, poly(rA)-oligo(dT)12-18 template/primer, and the diluted this compound or DMSO control.

-

Add the dNTP mix containing [³H]-dTTP to each well.

-

Initiate the reaction by adding the recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Terminate the reaction by adding cold 10% TCA.

-

Transfer the contents of each well to a glass fiber filter using a cell harvester.

-

Wash the filters with 10% TCA and then with 70% ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Trovirdine concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Trovirdine concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay (Cell-Based MTT Assay)

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound in a cell-based assay.

Objective: To measure the ability of this compound to protect MT-4 cells from HIV-1 induced cytopathic effects.

Materials:

-

MT-4 human T-cell line

-

HIV-1 laboratory strain (e.g., IIIB)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound or medium control to the wells containing the MT-4 cells.

-

Infect the cells with a pre-titered amount of HIV-1 (multiplicity of infection, MOI, of approximately 0.01). Include uninfected cell controls.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 5 days.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each Trovirdine concentration relative to the uninfected and untreated infected controls.

-

Determine the EC50 value by plotting the percentage of viability against the logarithm of the Trovirdine concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for the in vitro RT inhibition assay and the logical relationship in the structure-activity relationship (SAR) studies of PETT derivatives.

References

- 1. Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phenethylthiazolylthiourea (PETT) compounds as a new class of HIV-1 reverse transcriptase inhibitors. 2. Synthesis and further structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Trovirdine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and relevant experimental protocols for Trovirdine hydrochloride. This compound, also known by its developmental code LY-300046, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1]

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Trovirdine. Its chemical name is 1-(5-bromopyridin-2-yl)-3-(2-(pyridin-2-yl)ethyl)thiourea hydrochloride.[1]

| Property | Value | Reference |

| IUPAC Name | 1-(5-bromopyridin-2-yl)-3-(2-(pyridin-2-yl)ethyl)thiourea hydrochloride | [1] |

| Synonyms | LY-300046, PETT-1 | [1] |

| CAS Number | 148311-89-1 | [1] |

| Chemical Formula | C₁₃H₁₄BrClN₄S | [1] |

| Molecular Weight | 373.70 g/mol | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO (≥ 10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml) | [2] |

Mechanism of Action

Trovirdine is a highly potent and specific non-nucleoside inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind at the active site of the enzyme, NNRTIs like Trovirdine bind to an allosteric site on the p66 subunit of the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity.

Enzyme kinetic studies have demonstrated that the inhibition of HIV-1 RT by Trovirdine is non-competitive with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with respect to the primer/template complex under steady-state conditions.[1] This indicates that Trovirdine can bind to both the free enzyme and the enzyme-substrate complex.

Biological Activity

Trovirdine has demonstrated potent inhibitory activity against wild-type HIV-1 RT. However, its efficacy can be significantly reduced by specific mutations within the NNRTI binding pocket.

| Parameter | Value | Notes | Reference |

| IC₅₀ (HIV-1 RT) | 0.007 µM (7 nM) | Against wild-type enzyme | [1][3] |

| Resistance Mutations | Leu100, Tyr181, Tyr188 | Amino acid changes in the RT enzyme | [1] |

| Fold Decrease in Inhibition | 25-fold | For Leu100 mutation | [1] |

| 147-fold | For Tyr181 mutation | [1] | |

| 12-fold | For Tyr188 mutation | [1] |

Experimental Protocols

Synthesis of Trovirdine

The synthesis of Trovirdine analogues has been described in the literature. A plausible synthetic route for Trovirdine would involve the reaction of 2-amino-5-bromopyridine with an isothiocyanate precursor of 2-(2-pyridinyl)ethylamine. The final product can then be treated with hydrochloric acid to yield the hydrochloride salt. The synthesis generally involves standard organic chemistry techniques, and purification is typically achieved by chromatography and/or recrystallization.

HIV-1 Reverse Transcriptase Inhibition Assay

The in vitro inhibitory activity of this compound against HIV-1 RT can be determined using a colorimetric or radiometric assay. A general protocol is outlined below.

Objective: To determine the concentration of this compound required to inhibit 50% of the HIV-1 RT activity (IC₅₀).

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound (dissolved in DMSO)

-

Poly(rA) template and oligo(dT) primer

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP and biotin-dUTP for colorimetric assay, or ³H-dTTP for radiometric assay)

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)

-

Microtiter plates (e.g., streptavidin-coated for biotin-based assays)

-

Detection reagents (e.g., anti-digoxigenin-POD conjugate and a colorimetric substrate for ELISA-based assays)

-

Plate reader

Methodology:

-

Preparation of Reagents: Prepare serial dilutions of this compound. Prepare the reaction mixture containing the template/primer, dNTPs, and assay buffer.

-

Enzyme Inhibition: Add the diluted this compound and the HIV-1 RT to the wells of a microtiter plate and incubate to allow for binding.

-

Polymerase Reaction: Initiate the reverse transcription reaction by adding the reaction mixture. Incubate to allow for DNA synthesis.

-

Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For a colorimetric assay, this involves binding the biotin-labeled DNA to the streptavidin-coated plate, followed by incubation with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase), and finally, the addition of a chromogenic substrate.

-

Data Analysis: Measure the absorbance or radioactivity in each well. Plot the percentage of RT inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined from the resulting dose-response curve.

References

Trovirdine hydrochloride discovery and development

An In-depth Technical Guide to the Discovery and Development of Trovirdine Hydrochloride

Introduction

This compound, also known as LY300046 and PETT-1, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1] As a member of the phenethylthiazolylthiourea (PETT) class of compounds, it was developed through a systematic structure-activity relationship (SAR) study aimed at identifying potent and specific inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[2] The development of Trovirdine was a result of research efforts by Medivir AB and Eli Lilly and Company.[3][4] Although it entered Phase I clinical trials, its development was ultimately discontinued.[4][5] This guide provides a technical overview of the discovery, mechanism of action, and available preclinical data for this compound.

Discovery and Development

The discovery of this compound originated from a lead compound, N-(2-phenethyl)-N'-(2-thiazolyl)thiourea. This initial compound demonstrated inhibitory activity against HIV-1 RT with an IC50 of 0.9 µM and anti-HIV-1 activity in MT-4 cells with an ED50 of 1.3 µM.[2] A systematic SAR study was undertaken to optimize the antiviral potency of this lead compound. The development strategy involved dividing the lead molecule into four quadrants and independently modifying each to enhance antiviral activity. This was followed by combining the most effective substituents into hybrid structures.[2] This effort led to the identification of this compound (N-(2-pyridyl)-N'-(5-bromo-2-pyridyl)-thiourea hydrochloride) as a clinical candidate with significantly improved potency.[2]

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where nucleoside analogs bind.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into proviral DNA. This mechanism is characteristic of the NNRTI class of antiretroviral drugs. Enzyme kinetic studies have shown that the inhibition is non-competitive with respect to deoxynucleoside triphosphates and uncompetitive with respect to the primer/template complex under steady-state conditions.[1]

Quantitative Preclinical Data

The available preclinical data for this compound and its lead compound are summarized in the table below. This data primarily consists of in vitro potency and cytotoxicity metrics. Detailed preclinical pharmacokinetic and in vivo efficacy data are not publicly available.

| Compound | Assay | Target | Value | Reference |

| Lead Compound | HIV-1 RT Inhibition | HIV-1 Reverse Transcriptase | IC50: 0.9 µM | [2] |

| Antiviral Activity | HIV-1 in MT-4 cells | ED50: 1.3 µM | [2] | |

| Cytotoxicity | MT-4 cells | CC50: > 380 µM | [2] | |

| Trovirdine HCl | HIV-1 RT Inhibition | HIV-1 Reverse Transcriptase | IC50: 15 nM | [2] |

| HIV-1 RT Inhibition | HIV-1 Reverse Transcriptase | IC50: 7 nM | [5] | |

| Antiviral Activity | HIV-1 in cell culture | ED50: 20 nM | [2] | |

| Anti-parasitic Activity | Toxoplasma gondii tachyzoites | IC50: 18.89 ± 1.87 µM | [3] |

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, a generalized protocol for an HIV-1 reverse transcriptase inhibition assay is provided below, based on common methodologies for this type of research.

Generalized HIV-1 Reverse Transcriptase Inhibition Assay

-

Reagents and Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT) as template/primer

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

Test compound (this compound) and control inhibitors

-

Microplates

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, poly(rA)-oligo(dT) template/primer, and the diluted test compound or control.

-

Initiate the reaction by adding the recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a quenching agent (e.g., EDTA).

-

Transfer the reaction mixture to a filter plate or use another method to separate the unincorporated labeled dNTPs from the newly synthesized DNA.

-

Quantify the amount of incorporated labeled dNTP by scintillation counting or fluorescence measurement.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Chemical Synthesis

The synthesis of this compound is part of the broader synthesis of phenethylthiazolylthiourea (PETT) derivatives. The general synthetic route involves the reaction of an appropriate isothiocyanate with a corresponding amine. For Trovirdine, this would involve the reaction of 2-amino-5-bromopyridine with an isothiocyanate derived from 2-(2-aminoethyl)pyridine. A detailed, step-by-step protocol for the synthesis of this compound is not publicly available.

Conclusion

This compound was a promising NNRTI candidate for the treatment of HIV-1 infection, identified through a rigorous SAR campaign that significantly improved upon the potency of the initial lead compound. Its mechanism of action is consistent with other NNRTIs, involving the allosteric inhibition of HIV-1 reverse transcriptase. While preclinical in vitro data demonstrated potent anti-HIV activity, the development of this compound was halted after Phase I clinical trials. The reasons for its discontinuation and the results of the clinical and comprehensive preclinical studies remain largely in the proprietary domain of the developing companies.

References

- 1. In vivo pharmacokinetics, metabolism, toxicity, and anti-HIV activity of N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]thiourea (HI-443), a potent non-nucleoside inhibitor of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Antiviral Activity of Trovirdine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovirdine hydrochloride (formerly known as LY300046) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the phenethylthiazolylthiourea (PETT) series of compounds, Trovirdine exhibits high specificity for the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound, including its mechanism of action, quantitative efficacy and cytotoxicity data, detailed experimental protocols for its evaluation, and an examination of resistance development.

Mechanism of Action

This compound functions as an allosteric inhibitor of HIV-1 RT. It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the p66 subunit of the enzyme. This binding induces a conformational change in the enzyme, thereby distorting the polymerase active site and inhibiting the conversion of viral RNA into double-stranded DNA. This non-competitive inhibition with respect to deoxynucleoside triphosphates is a hallmark of the NNRTI class of antiretroviral drugs. Enzyme kinetic studies have demonstrated that the inhibition of RT by Trovirdine is non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to the primer/template complex under steady-state conditions[1].

Quantitative In Vitro Activity

The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Virus Strain | Cell Line | Assay Type | Parameter | Value | Reference |

| HIV-1 (Wild Type) | MT-4 | MTT | EC50 | 0.02 µM | [2] |

| HIV-1IIIB (Y181C mutant) | MT-4 | MTT | ED50 | 5 µM | [3] |

EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. ED50 (50% Effective Dose): The dose of the drug that produces a therapeutic effect in 50% of the population.

Table 2: In Vitro Reverse Transcriptase Inhibition by this compound

| Enzyme Source | Substrate/Primer | Parameter | Value | Reference |

| HIV-1 RT | oligo-DNA/ribosomal RNA, dGTP | IC50 | 7 nM | [2][3] |

IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits the activity of the target enzyme by 50%.

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| MT-4 | MTT | CC50 | 60 µM | [2] |

CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

Anti-HIV-1 Activity Assay (MTT-based Cytopathic Effect Assay)

This protocol is designed to determine the 50% effective concentration (EC50) of this compound by measuring its ability to protect MT-4 cells from HIV-1 induced cytopathic effects.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., HIV-1IIIB)

-

This compound stock solution

-

Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well microtiter plates

Procedure:

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 3 x 104 cells per well in 100 µL of complete culture medium.

-

Compound Dilution: Prepare serial dilutions of this compound in complete culture medium.

-

Infection and Treatment: Add 100 µL of HIV-1 stock (at a multiplicity of infection of 0.01) and 50 µL of the diluted this compound to the appropriate wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus or drug) wells.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration and determine the EC50 value using a dose-response curve.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol describes a general method to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 RT.

Materials:

-

Recombinant HIV-1 RT

-

This compound stock solution

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Primer/template (e.g., poly(rA)/oligo(dT))

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a biotin/digoxigenin-labeled nucleotide)

-

Microtiter plates or reaction tubes

-

Scintillation counter or ELISA-based detection system

Procedure:

-

Reaction Setup: In a microtiter plate or reaction tube, combine the reaction buffer, primer/template, and serial dilutions of this compound.

-

Enzyme Addition: Add the recombinant HIV-1 RT to each reaction and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate Reaction: Start the reverse transcription reaction by adding the dNTP mix.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction (e.g., by adding EDTA or by spotting onto DEAE filter mats).

-

Quantification: Quantify the amount of newly synthesized DNA. For radiolabeled dNTPs, this involves washing the filter mats and measuring radioactivity using a scintillation counter. For ELISA-based methods, the biotin-labeled cDNA is captured and detected colorimetrically.

-

Data Analysis: Calculate the percentage of RT inhibition for each drug concentration and determine the IC50 value from a dose-response curve.

In Vitro Resistance Development

As with other NNRTIs, resistance to this compound can emerge through mutations in the gene encoding the HIV-1 reverse transcriptase. These mutations typically occur within or near the NNRTI binding pocket, reducing the binding affinity of the inhibitor.

Key mutations known to confer resistance to NNRTIs, and therefore potentially to Trovirdine, include changes at amino acid positions L100, K103, V106, Y181, Y188, and G190. For Trovirdine specifically, mutations at positions Leu100, Tyr181, and Tyr188 have been shown to cause a significant decrease in its inhibitory activity[1]. The Y181C mutation, for instance, leads to a substantial increase in the effective dose required to inhibit viral replication[3].

The in vitro selection of resistant viral strains is a critical step in characterizing the resistance profile of a new antiretroviral agent. This is typically achieved by culturing HIV-1 in the presence of sub-optimal, gradually increasing concentrations of the drug over multiple passages. Viral RNA is then sequenced to identify the mutations that have been selected for and that are responsible for the observed phenotypic resistance.

Conclusion

This compound is a potent and specific inhibitor of HIV-1 reverse transcriptase with significant in vitro antiviral activity. Its mechanism of action is well-characterized, and standardized assays are available to quantify its efficacy and cytotoxicity. Understanding its resistance profile through in vitro selection studies is crucial for its potential development and clinical application. This technical guide provides a foundational understanding of the in vitro properties of this compound for researchers and drug development professionals in the field of antiretroviral therapy.

References

Trovirdine Hydrochloride and its Analogs: A Technical Guide to their Virological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovirdine hydrochloride, a member of the phenethylthiazolylthiourea (PETT) class of compounds, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a highly specific allosteric inhibitor of HIV-1's reverse transcriptase (RT), Trovirdine and its analogs represent a significant area of research in the development of antiretroviral therapies. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their mechanism of action, structure-activity relationships, quantitative antiviral data, and the experimental protocols used for their evaluation.

Chemical Properties and Mechanism of Action

This compound, chemically known as N-[2-(2-pyridyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea hydrochloride (LY300046.HCl), is a non-nucleoside reverse transcriptase inhibitor.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerization of viral DNA. This allosteric inhibition is specific to HIV-1 RT, and these compounds are not effective against HIV-2 RT or other polymerases.

The binding of Trovirdine and its analogs to this allosteric site is a critical aspect of their inhibitory activity. The phenethyl and thiazolyl moieties of the PETT scaffold play a crucial role in the interaction with the hydrophobic pocket of the reverse transcriptase. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of this class of compounds by modifying these and other structural features.

Quantitative Antiviral Data

The antiviral efficacy of Trovirdine and its analogs has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxicity data for Trovirdine and a selection of its analogs from the PETT series.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Compound | Target | Assay | Value | Units | Reference |

| Trovirdine HCl (LY300046) | HIV-1 RT | Enzymatic Inhibition (IC50) | 7 (or 15) | nM | [2] |

| Trovirdine HCl (LY300046) | HIV-1 (Wild-Type) | Cell-based (EC50 in MT-4 cells) | 20 | nM | [2] |

Table 2: In Vitro Anti-HIV-1 Activity of Trovirdine Analogs (PETT Derivatives)

| Compound | R1 (Phenethyl Moiety) | R2 (Thiazolyl Moiety) | HIV-1 RT IC50 (nM) | HIV-1 WT EC50 in MT-4 cells (nM) | HIV-1 Mutant (Y181C) EC50 in MT-4 cells (nM) | CC50 in MT-4 cells (µM) | Reference |

| 1 | Phenyl | 2-Thiazolyl | 900 | 1300 | - | >380 | [2] |

| 2 | 2-Pyridyl | 5-Bromo-2-pyridyl | 0.6 - 5 | 1 - 5 | 3 - 20 | >100 | [1] |

| 3 | 2-Thienyl | 5-Bromo-2-pyridyl | - | - | - | - | |

| 4 | 2-(4-Methylphenyl)ethyl | 5-Bromo-2-pyridyl | - | - | - | - | |

| 5 | 1-(1-Furoylmethyl) | 2-Thiazolyl | - | <1 | - | 28 to >100 | [3] |

| 6 | 2-Phenylethyl | 5-Chloropyridin-2-yl | - | - | - | - |

Note: A dash (-) indicates that the data was not available in the cited sources.

Experimental Protocols

The following sections detail the general methodologies used for the synthesis, enzymatic inhibition, and cellular antiviral and cytotoxicity assays for Trovirdine and its analogs.

General Synthesis of Phenethylthiazolylthiourea (PETT) Derivatives

The synthesis of Trovirdine and its analogs generally involves the reaction of an appropriately substituted phenethylamine derivative with a thiocarbonyl-transfer reagent, followed by reaction with a substituted aminothiazole or aminopyridine.

Materials:

-

Substituted phenethylamine

-

Substituted aminothiazole or aminopyridine

-

Thiophosgene or a thiophosgene equivalent (e.g., 1,1'-thiocarbonyldiimidazole)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine)

Procedure:

-

Isothiocyanate Formation: The substituted phenethylamine is reacted with a thiocarbonyl-transfer reagent in an anhydrous solvent to form the corresponding isothiocyanate. The reaction is typically carried out at room temperature.

-

Thiourea Formation: The resulting isothiocyanate is then reacted with the desired substituted aminothiazole or aminopyridine in the presence of a base to yield the final phenethylthiazolylthiourea derivative.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.

-

Salt Formation (for hydrochloride salts): The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)

-

Template/Primer: Poly(rA)/oligo(dT)12-18 or other suitable template-primer pairs.

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP).

-

Test compounds dissolved in DMSO.

-

96-well microtiter plates.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer, and unlabeled dNTPs.

-

Compound Addition: Add serial dilutions of the test compounds (and a DMSO control) to the wells.

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection:

-

Radiometric Assay: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA. Collect the precipitate on a filter mat, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescent Assay: If a fluorescently labeled dNTP is used, the reaction can be stopped, and the fluorescence intensity can be measured directly in the plate using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-HIV-1 Activity in Cell Culture (MT-4 Cells)

This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells (a human T-cell leukemia line)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)

-

HIV-1 viral stock (e.g., HIV-1 IIIB strain)

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., acidic isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density.

-

Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of the HIV-1 viral stock. Include uninfected and virus-infected control wells without any compound.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for viral replication and cytopathic effect (CPE) to occur (typically 4-5 days).

-

MTT Assay:

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan product.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell protection for each compound concentration relative to the virus-infected control.

-

Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) by plotting the percentage of protection against the log of the compound concentration.

-

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to the host cells.

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compounds to the wells. Include control wells with cells and medium only.

-

Incubation: Incubate the plates under the same conditions as the antiviral assay.

-

MTT Assay: Perform the MTT assay as described in the anti-HIV-1 activity assay.

-

Data Analysis:

-

Measure the absorbance of each well.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

-

Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration.

-

Visualizations

HIV-1 Life Cycle and the Site of Action of Trovirdine

The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific point of inhibition by Trovirdine and its analogs.

Caption: HIV-1 Life Cycle and Trovirdine's Mechanism of Action.

Experimental Workflow for Antiviral Compound Screening

The following diagram outlines the general workflow for screening compounds like Trovirdine and its analogs for antiviral activity.

References

In-Depth Technical Guide: Early-Phase Clinical Development of Trovirdine Hydrochloride

Disclaimer: The development of Trovirdine hydrochloride (LY300046) was discontinued in the late 1990s, and detailed data from its early-phase clinical trials are not available in the public domain. To fulfill the structural and technical requirements of this guide, this document provides a composite overview based on the known mechanism of action for Trovirdine and publicly available early-phase clinical trial data for Delavirdine mesylate , a non-nucleoside reverse transcriptase inhibitor (NNRTI) from the same era and therapeutic class. This approach serves to illustrate the standard assessments, protocols, and data presentation typical for a Phase 1 clinical trial of a compound like Trovirdine.

Introduction

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As an NNRTI, Trovirdine functions by allosterically binding to the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of viral RNA into proviral DNA. This binding induces a conformational change in the enzyme, disrupting its catalytic site and inhibiting viral replication. Early-phase clinical trials are fundamental to establishing the initial safety, tolerability, and pharmacokinetic profile of a new investigational drug in humans.

This guide outlines the typical structure and findings of such a program for an NNRTI like Trovirdine, using Delavirdine as a well-documented proxy to detail experimental methodologies, data presentation, and key development pathways.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

Trovirdine, like other NNRTIs, targets the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain-terminating substrates, NNRTIs bind to a hydrophobic pocket near the enzyme's active site, known as the NNRTI-binding pocket. This action does not compete with the natural deoxynucleotide triphosphates but instead locks the enzyme in an inactive conformation, preventing the polymerization of viral DNA.

Early-Phase Clinical Trial Design and Methods

The primary objectives of early-phase trials for a compound like Trovirdine are to assess its safety, tolerability, and pharmacokinetic (PK) profile. These studies typically involve a single-ascending dose (SAD) phase followed by a multiple-ascending dose (MAD) phase in healthy volunteers.

Representative Experimental Workflow: Phase 1 SAD Study

A typical SAD study enrolls sequential cohorts of healthy volunteers who receive a single dose of the investigational drug or a placebo. The dose is escalated in subsequent cohorts pending a thorough safety review of the data from the preceding dose level.

Experimental Protocols

Study Population:

-

Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically aged 18-55 years, with a Body Mass Index (BMI) between 18 and 30 kg/m ². All subjects provide written informed consent.

-

Exclusion Criteria: History of significant medical conditions, clinically significant abnormalities on screening laboratory tests, electrocardiogram (ECG), or physical examination. Use of any prescription or over-the-counter medications within 14 days of dosing.

Pharmacokinetic (PK) Analysis:

-

Blood Sampling: Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72 hours).

-

Bioanalytical Method: Plasma concentrations of the drug are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method must demonstrate adequate linearity, accuracy, precision, and selectivity.

-

PK Parameters: Non-compartmental analysis is used to calculate key PK parameters, including:

-

Cmax (Maximum observed plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

-

AUC(0-inf) (Area under the curve extrapolated to infinity)

-

t½ (Terminal half-life)

-

Safety and Tolerability Assessment:

-

Adverse Events (AEs): All AEs are recorded, graded for severity (e.g., using CTCAE criteria), and assessed for their relationship to the study drug.

-

Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at screening and specified post-dose intervals.

-

Vital Signs & ECGs: Blood pressure, heart rate, respiratory rate, and temperature are monitored. 12-lead ECGs are performed to assess for any cardiac effects, particularly QTc interval prolongation.

Results: Representative Early-Phase Data (Based on Delavirdine)

Pharmacokinetic Profile

The following tables summarize representative pharmacokinetic data. Delavirdine exhibits non-linear pharmacokinetics, where increases in dose lead to a greater-than-proportional increase in exposure.

Table 1: Representative Multiple-Dose Pharmacokinetic Parameters in Healthy Volunteers (Data modeled from a study of Delavirdine in combination with Amprenavir)

| Delavirdine Dose (twice daily) | Median Cmax (ng/mL) | Median C12 (trough, ng/mL) | Median AUC(0-12) (ng·h/mL) |

| 600 mg | 5,861 | 835 | 44,792 |

| 800 mg | 7,639 | 1,844 | 62,388 |

| 1000 mg | 9,143 | 3,944 | 82,900 |

Table 2: Representative Steady-State Pharmacokinetic Parameters in HIV-1 Patients (Data from Delavirdine 400 mg three times daily regimen)

| Parameter | Mean ± SD | Range |

| Cmax (µM) | 35 ± 20 | 2 - 100 |

| AUC (µM·h) | 180 ± 100 | 5 - 515 |

| Cmin (µM) | 15 ± 10 | 0.1 - 45 |

| Half-life (t½) (h) | 5.8 | 2 - 11 |

| Protein Binding | ~98% | N/A |

Source: Data compiled from publicly available Delavirdine product monographs and clinical pharmacology reviews.

Safety and Tolerability Profile

NNRTIs as a class are associated with specific adverse events that are closely monitored in early-phase trials.

Table 3: Common Adverse Events Observed for a Representative NNRTI (Delavirdine)

| Adverse Event | Frequency | Onset | Notes |

| Rash | 18-50% | Typically within 1-3 weeks | Usually mild to moderate, maculopapular, and may resolve with continued dosing. Severe reactions (e.g., Stevens-Johnson syndrome) are rare but possible. |

| Headache | ~20% | Variable | Generally mild and manageable. |

| Nausea | ~15% | Variable | Often transient. |

| Fatigue | ~14% | Variable | Mild and generally not dose-limiting. |

| Elevated Liver Enzymes (AST/ALT) | >25% | Variable | Most elevations are mild (Grade 1-2). Clinically significant hepatotoxicity is rare but a known risk for the NNRTI class. |

Conclusion

The early-phase clinical development program for an NNRTI like this compound is designed to systematically evaluate its safety and pharmacokinetic profile. As illustrated by data from the representative compound Delavirdine, these trials focus on dose-escalation studies to identify a safe dose range for further testing. Key findings typically involve characterizing the drug's absorption, distribution, metabolism, and elimination, and identifying common adverse events such as rash and headache. While the specific clinical data for Trovirdine remains unavailable, this guide provides a technically robust framework for understanding the critical components and outcomes of its initial human trials.

Methodological & Application

Application Notes and Protocols for Trovirdine Hydrochloride in Enzyme Kinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trovirdine hydrochloride, also known as LY300046, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). As a critical tool in antiviral research, understanding its interaction with the HIV-1 reverse transcriptase (RT) enzyme is paramount for the development of new therapeutic strategies. These application notes provide detailed protocols for conducting enzyme kinetic studies with this compound to characterize its inhibitory mechanism and potency against HIV-1 RT.

This compound acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrate and an uncompetitive inhibitor concerning the template-primer. This mixed-type inhibition is a key characteristic that can be elucidated through the kinetic assays detailed herein.

Data Presentation

The following tables summarize the key kinetic parameters for this compound and the HIV-1 reverse transcriptase enzyme under typical assay conditions.

| Parameter | Value | Conditions |

| IC50 | 7 nM[1] | Heteropolymeric primer/template (oligo-DNA/ribosomal RNA), dGTP as substrate. |

| Ki (approx.) | ~3.5 nM | Calculated from IC50 using the Cheng-Prusoff equation for non-competitive inhibition, assuming [S] = Km. |

| Inhibition Type | Non-competitive vs dNTP | The inhibitor binds to a site distinct from the dNTP binding site. |

| Inhibition Type | Uncompetitive vs T/P | The inhibitor binds to the enzyme-template/primer complex. |

Table 1: Inhibitory constants for this compound against HIV-1 RT.

| Parameter | Value | Substrate |

| Km (dATP) | 100 nM[2] | Heteropolymeric RNA template with a sequence from the authentic HIV initiation site. |

| Km (dTTP) | 7.65 µM[3] | Poly(rA):oligo(dT) as template-primer. |

Table 2: Michaelis-Menten constants (Km) for HIV-1 RT with different substrates.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 RT activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.3), 50 mM KCl, 10 mM MgCl₂, 3 mM DTT, 0.1% Nonidet P-40[4]

-

Template/Primer: Poly(rA)/oligo(dT)12-18

-

Deoxynucleoside triphosphate: [³H]-dTTP or a non-radioactive dNTP mix with a corresponding detection system

-

96-well microplate

-

Microplate reader (scintillation counter for radioactivity or appropriate reader for non-radioactive method)

Procedure:

-

Prepare this compound Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of concentrations (e.g., from 0.1 nM to 1 µM). Include a DMSO-only control.

-

Prepare Reaction Mix: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of the poly(rA)/oligo(dT) template/primer, and the dNTPs (including the labeled dNTP).

-

Add Inhibitor: Add the diluted this compound or DMSO control to the respective wells.

-

Initiate Reaction: Add a fixed amount of recombinant HIV-1 RT to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Measure the incorporation of the labeled dNTP. For [³H]-dTTP, this can be done by capturing the synthesized DNA on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, follow the specific kit instructions.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Type and Ki of this compound

This protocol is designed to determine the mode of inhibition of this compound with respect to both the dNTP substrate and the template/primer, and to calculate the inhibition constant (Ki).

Materials:

-

Same as Protocol 1.

Procedure:

-

Varying Substrate and Inhibitor Concentrations: Design a matrix of experiments where the concentration of one substrate (either dNTP or template/primer) is varied while the other is held constant, at several fixed concentrations of this compound.

-

Enzyme Reactions: Perform the HIV-1 RT assay as described in Protocol 1 for each condition in the matrix.

-

Data Analysis for Inhibition vs. dNTP:

-

Keep the template/primer concentration constant and well above its Km.

-

Vary the dNTP concentration at different fixed concentrations of this compound.

-

Plot the initial reaction velocity (v) against the dNTP concentration ([S]) for each inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/v vs. 1/[S]). For non-competitive inhibition, the lines will intersect on the x-axis, showing a decrease in Vmax with no change in Km.

-

Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for non-competitive inhibition.

-

-

Data Analysis for Inhibition vs. Template/Primer:

-

Keep the dNTP concentration constant and well above its Km.

-

Vary the template/primer concentration at different fixed concentrations of this compound.

-

Plot the initial reaction velocity (v) against the template/primer concentration ([T/P]) for each inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/v vs. 1/[T/P]). For uncompetitive inhibition, the lines will be parallel, showing a decrease in both Vmax and Km.

-

Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for uncompetitive inhibition.

-

-

Ki Determination: The Ki can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration, or directly from the non-linear regression analysis.

Visualizations

Caption: Experimental workflow for HIV-1 RT kinetic studies.

Caption: Trovirdine's mechanism of inhibition on HIV-1 RT.

References

- 1. Polbase - Polymerase: HIV RT K101Q [polbase.neb.com]

- 2. Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HIV-1 Reverse transcriptase – AS ONE INTERNATIONAL [asone-int.com]

Application Notes and Protocols for Testing Trovirdine Hydrochloride Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovirdine hydrochloride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown potent anti-HIV activity. This document provides detailed application notes and protocols for utilizing cell culture models to assess the in vitro efficacy and cytotoxicity of this compound. The following sections offer step-by-step methodologies for key experiments, a summary of quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation

The following table summarizes the in vitro anti-HIV-1 efficacy and cytotoxicity of this compound in relevant cell lines.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| MT-4 | Anti-HIV Activity | EC50 | 0.02 µM | [1] |

| MT-4 | Cytotoxicity | CC50 | 60 µM | [1] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Anti-HIV Activity | EC50 | Data not available | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity | CC50 | Not cytotoxic at effective concentrations | [2] |

EC50: 50% effective concentration, the concentration of the drug that inhibits 50% of viral replication. CC50: 50% cytotoxic concentration, the concentration of the drug that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflow

HIV-1 Reverse Transcription and Inhibition by Trovirdine

This compound's primary mechanism of action is the non-competitive inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA.

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

Experimental Workflow for Efficacy and Cytotoxicity Testing

The following diagram outlines the general workflow for evaluating the antiviral efficacy and cytotoxicity of this compound in cell culture.

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Culture

1.1. MT-4 Cell Culture

-

Description: MT-4 cells are a human T-cell line that is highly susceptible to HIV-1 infection and exhibits clear cytopathic effects, making them suitable for antiviral screening.

-

Protocol:

-

Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells every 2-3 days to maintain a density between 3 x 10^5 and 1.5 x 10^6 viable cells/mL.

-

1.2. Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture

-

Description: PBMCs are primary cells that represent a more physiologically relevant model for HIV-1 infection.

-

Protocol:

-

Isolate PBMCs from fresh human blood from healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with phosphate-buffered saline (PBS).

-

Stimulate the PBMCs with 5 µg/mL phytohemagglutinin (PHA) in RPMI-1640 medium with 10% FBS for 2-3 days.

-

After stimulation, wash the cells and culture them in RPMI-1640 medium supplemented with 10% FBS and 20 U/mL recombinant human interleukin-2 (IL-2).

-

Cytotoxicity Assay (MTT Assay)

-

Description: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Protocol:

-

Seed uninfected MT-4 cells or PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Add serial dilutions of this compound to the wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.

-

Antiviral Efficacy Assays

3.1. HIV-1 p24 Antigen ELISA

-

Description: This assay quantifies the amount of HIV-1 p24 core antigen in the culture supernatant, which is a direct measure of viral replication.

-

Protocol:

-

Seed MT-4 cells or PHA-stimulated PBMCs in a 96-well plate.

-

Infect the cells with a known amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).

-

Immediately after infection, add serial dilutions of this compound. Include an "infected, untreated" control.

-

Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Collect the culture supernatants and inactivate the virus (e.g., by treatment with 0.5% Triton X-100).

-

Quantify the p24 antigen concentration in the supernatants using a commercially available HIV-1 p24 ELISA kit according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of p24 inhibition against the drug concentration.

-

3.2. TCID50 (50% Tissue Culture Infective Dose) Assay

-

Description: The TCID50 assay determines the viral titer by assessing the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. This can be adapted to measure the inhibitory effect of a drug.

-

Protocol:

-

Prepare serial dilutions of the HIV-1 stock.

-

In a 96-well plate, mix each viral dilution with a fixed concentration of this compound or with medium alone (control).

-

Add target cells (e.g., MT-4) to each well.

-

Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Observe the wells for the presence of CPE (e.g., syncytia formation or cell death) under a microscope.

-

Determine the TCID50 for both the treated and untreated conditions using the Reed-Muench or Spearman-Kärber method.

-

The reduction in viral titer in the presence of the drug indicates its antiviral activity.

-

Potential Modulated Signaling Pathways

While this compound's primary target is HIV-1 reverse transcriptase, antiviral agents can sometimes indirectly influence cellular signaling pathways. Viral infections are known to modulate pathways like NF-κB and MAPK to promote their replication and evade the host immune response. Inhibition of viral replication by Trovirdine could potentially lead to a normalization of these pathways. Furthermore, some drugs can induce apoptosis in infected cells.

Caption: Potential influence of Trovirdine HCl on cellular signaling during HIV-1 infection.

References

Application Notes and Protocols for In Vitro Evaluation of Trovirdine Hydrochloride in Combination with Other Antiretroviral Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovirdine hydrochloride (LY300046) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the phenethylthiazolylthiourea (PETT) series of compounds, it binds to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's polymerase activity. The development of effective antiretroviral therapies has largely relied on the use of combination regimens to enhance efficacy, reduce drug dosages, and mitigate the emergence of drug-resistant viral strains.

While clinical development of this compound did not progress to advanced stages, the principles of evaluating its potential in combination therapies remain relevant for preclinical research and the development of new antiretroviral agents. These application notes provide a generalized framework and detailed protocols for assessing the in vitro anti-HIV-1 activity of this compound when used in combination with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs).

It is important to note that published data on the specific combination of this compound with other antiretroviral agents is scarce. Studies on heterodimers containing a trovirdine analogue linked to NRTIs like d4U and d4T found these conjugates to be inactive, suggesting that the individual components did not simultaneously bind to their respective targets[1][2][3][4]. Therefore, the following protocols are based on established methodologies for in vitro antiviral drug combination studies and are intended to serve as a guide for the preclinical evaluation of NNRTIs like trovirdine.

Mechanism of Action: this compound

Trovirdine acts as a non-competitive inhibitor of HIV-1 RT with respect to the deoxynucleoside triphosphate (dNTP) substrate. It binds to a hydrophobic pocket in the p66 subunit of the RT enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby disrupting the polymerase active site and inhibiting DNA synthesis.

Figure 1: Simplified schematic of the HIV-1 replication cycle and the points of intervention for Trovirdine (NNRTI), NRTIs, and Protease Inhibitors.

In Vitro Anti-HIV-1 Activity of this compound

The following table summarizes the reported in vitro activity of this compound against HIV-1.

| Parameter | Value | Cell Line | Virus Strain |

| IC50 (RT Inhibition) | 7 nM | - | HIV-1 RT |

| EC50 (Antiviral Activity) | 5 µM | MT-4 | HIV-1 3B Y181C mutant |

Experimental Protocols for Combination Studies

The following protocols outline the steps for evaluating the in vitro antiviral activity of this compound in combination with other antiretroviral agents.

Protocol 1: In Vitro HIV-1 Inhibition Assay in Cell Culture

This protocol is designed to determine the 50% effective concentration (EC50) of this compound and other antiretroviral agents, both alone and in combination.

Materials:

-

Cell Line: MT-4 cells (human T-cell leukemia line) or peripheral blood mononuclear cells (PBMCs).

-

HIV-1 Strain: Laboratory-adapted strain (e.g., HIV-1 IIIB) or a clinical isolate.

-

Compounds: this compound, Nucleoside Reverse Transcriptase Inhibitor (e.g., Zidovudine [AZT], Lamivudine [3TC]), Protease Inhibitor (e.g., Nelfinavir).

-

Reagents: RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, phytohemagglutinin (PHA, for PBMCs), interleukin-2 (IL-2, for PBMCs), cell viability reagent (e.g., MTT, XTT).

-

Equipment: 96-well microtiter plates, CO2 incubator, microplate reader.

Procedure:

-

Cell Preparation:

-

Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS and penicillin-streptomycin.

-

For PBMCs, isolate cells from healthy donor blood and stimulate with PHA for 2-3 days, then maintain in medium containing IL-2.

-

-

Drug Preparation:

-

Prepare stock solutions of each drug in dimethyl sulfoxide (DMSO).

-

Create serial dilutions of each drug in culture medium.

-

For combination studies, prepare a checkerboard matrix of dilutions with trovirdine on one axis and the other drug on the perpendicular axis.

-

-

Infection and Treatment:

-

Seed cells in a 96-well plate at an appropriate density.

-

Add the drug dilutions (single drugs or combinations) to the wells.

-

Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).

-

Include uninfected and untreated infected cell controls.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days.

-

-

Assessment of Antiviral Activity:

-

After incubation, assess cell viability using a colorimetric assay (e.g., MTT). The principle is that viable cells will reduce the reagent to a colored formazan product, the amount of which is proportional to the number of living cells.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell protection for each drug concentration compared to the untreated infected control.

-

Determine the EC50 value for each drug alone and for each combination using a dose-response curve fitting software.

-

For combination studies, analyze the data using the median-effect principle to determine the combination index (CI).

-

Figure 2: Workflow for the in vitro HIV-1 inhibition assay.

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.

Materials:

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase.

-

Substrate: Poly(rA)-oligo(dT) template-primer.

-

Reagents: Reaction buffer (Tris-HCl, KCl, MgCl2, DTT), [3H]-dTTP (radiolabeled thymidine triphosphate) or a non-radioactive detection system, trichloroacetic acid (TCA), glass fiber filters.

-

Equipment: Scintillation counter or ELISA reader (for non-radioactive assays).

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [3H]-dTTP.

-

Add serial dilutions of this compound.

-

Include a no-enzyme control and a no-inhibitor control.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination and Precipitation:

-

Stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized radiolabeled DNA on ice.

-

-

Detection:

-

Collect the precipitate by filtering through glass fiber filters.

-

Wash the filters with TCA and ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RT inhibition for each drug concentration relative to the no-inhibitor control.

-

Determine the 50% inhibitory concentration (IC50) value from the dose-response curve.

-

Data Presentation and Interpretation

The results from combination studies should be analyzed to determine the nature of the drug interaction. The Combination Index (CI) is a quantitative measure of the degree of drug interaction.

| Combination Index (CI) | Interpretation | Description |

| CI < 1 | Synergism | The combined effect is greater than the sum of the individual effects. |

| CI = 1 | Additive Effect | The combined effect is equal to the sum of the individual effects. |

| CI > 1 | Antagonism | The combined effect is less than the sum of the individual effects. |

Conclusion

References

- 1. Synthesis and anti-HIV activity of [d4U]-[trovirdine analogue] and [d4T]-[trovirdine analogue] heterodimers as inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

Protocol for Assessing the Cytotoxicity of Trovirdine Hydrochloride

Application Note & Protocol

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Trovirdine hydrochloride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in the treatment of HIV infection[1][2]. As with any therapeutic candidate, a thorough evaluation of its cytotoxic potential is a critical component of preclinical safety assessment. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound. The described assays are designed to quantify cell viability and elucidate the mechanisms of cell death, such as apoptosis and necrosis, induced by the compound.

This protocol outlines a multi-assay approach to provide a comprehensive cytotoxic profile of this compound. The primary assays included are:

-

MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells.

-

Caspase-3 Activity Assay: To specifically measure a key mediator of apoptosis.

Materials and Reagents

-

This compound

-

Human T-lymphocyte cell line (e.g., MT-4, Jurkat)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

LDH Cytotoxicity Assay Kit

-

Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

-

Caspase-3 Activity Assay Kit

-

96-well and 24-well tissue culture plates

-

Microplate reader

-

Flow cytometer

Experimental Protocols

Cell Culture and Maintenance

-

Culture human T-lymphocyte cells (e.g., MT-4) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and have high viability (>95%) before commencing experiments.

This compound Preparation

-

Prepare a stock solution of this compound in DMSO.

-

Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Incubate the plate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (medium with DMSO). Include untreated control wells.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes.

-

Seed cells and treat with this compound as described for the MTT assay.

-

Set up control wells: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).

-

After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.[3][4][5]

Annexin V/PI Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

-

Seed 2 x 10^5 cells per well in a 24-well plate and treat with this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[7][8]

-

Seed and treat cells as described for the Annexin V/PI assay.

-

After treatment, lyse the cells according to the kit manufacturer's protocol.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate) to each well.[7]

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).

-

Quantify the fold-increase in caspase-3 activity relative to the untreated control.

Data Presentation

Table 1: Cytotoxicity of this compound on MT-4 Cells (MTT Assay)

| Trovirdine HCl (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |

| 10 | 92 ± 6.1 | 85 ± 4.9 | 78 ± 6.3 |

| 25 | 75 ± 5.8 | 62 ± 6.2 | 51 ± 5.9 |

| 50 | 58 ± 4.9 | 45 ± 5.3 | 35 ± 4.7 |

| 100 | 32 ± 3.7 | 21 ± 4.1 | 15 ± 3.9 |

| CC50 (µM) | ~60 | ~40 | ~28 |

Data are presented as mean ± standard deviation. CC50 is the concentration that causes 50% cytotoxicity. A previously reported CC50 value for Trovirdine in MT4 cells was 60 μM[9].

Table 2: Membrane Integrity Assessment (LDH Assay) after 48h Treatment

| Trovirdine HCl (µM) | % Cytotoxicity (LDH Release) |

| 0 (Control) | 5 ± 1.2 |

| 10 | 8 ± 1.5 |

| 25 | 15 ± 2.1 |

| 50 | 28 ± 3.5 |

| 100 | 45 ± 4.2 |

| Lysis Control | 100 |

Data are presented as mean ± standard deviation.

Table 3: Analysis of Cell Death Mechanism (Annexin V/PI Staining) after 48h Treatment

| Trovirdine HCl (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| 0 (Control) | 95 ± 2.1 | 2 ± 0.5 | 3 ± 0.8 |

| 25 | 65 ± 4.5 | 15 ± 2.2 | 20 ± 3.1 |

| 50 | 48 ± 3.9 | 25 ± 3.1 | 27 ± 3.5 |

| 100 | 25 ± 3.2 | 35 ± 4.0 | 40 ± 4.8 |

Data are presented as mean ± standard deviation.

Table 4: Caspase-3 Activity after 24h Treatment

| Trovirdine HCl (µM) | Fold Increase in Caspase-3 Activity |

| 0 (Control) | 1.0 |

| 25 | 2.5 ± 0.3 |

| 50 | 4.2 ± 0.5 |

| 100 | 6.8 ± 0.7 |

Data are presented as mean ± standard deviation relative to the untreated control.

Visualizations